molecular formula C7H12O3 B3022744 methyl tetrahydro-2H-pyran-2-carboxylate CAS No. 84355-44-2

methyl tetrahydro-2H-pyran-2-carboxylate

Cat. No. B3022744
CAS RN: 84355-44-2
M. Wt: 144.17 g/mol
InChI Key: MHZRCUVVJMWSMP-UHFFFAOYSA-N
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Description

Methyl tetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for methyl tetrahydro-2H-pyran-2-carboxylate were not found in the search results, it’s worth noting that the synthesis of 2H-Pyrans often involves the Knoevenagel condensation and the electrocyclization reaction .


Molecular Structure Analysis

The InChI code for methyl tetrahydro-2H-pyran-2-carboxylate is 1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl tetrahydro-2H-pyran-2-carboxylate is a liquid at room temperature . It has a density of 1.080 g/mL at 20 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl tetrahydro-2H-pyran-2-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with potential therapeutic effects. By modifying functional groups, they can fine-tune properties such as solubility, bioavailability, and target specificity. The compound’s structural features make it an attractive candidate for antiviral, anticancer, or anti-inflammatory drug development .

Cytotoxicity Studies

In cytotoxicity research, scientists investigate the impact of compounds on cell viability. Methyl tetrahydro-2H-pyran-2-carboxylate has been used as a reagent to assess the cytotoxic profiles of α,β-unsaturated carbonyl compounds against oral human normal and tumor cells . Understanding its effects on cell growth and survival is crucial for potential therapeutic applications.

Safety and Hazards

Methyl tetrahydro-2H-pyran-2-carboxylate is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Future Directions

While specific future directions for methyl tetrahydro-2H-pyran-2-carboxylate were not found in the search results, it’s worth noting that the field of 2H-Pyran synthesis is active and evolving, with ongoing research into new synthesis methods .

Mechanism of Action

Target of Action

Methyl tetrahydro-2H-pyran-2-carboxylate, also known as THPE, is suggested to be an antagonist of estrogen receptors (ERs) . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen and are involved in a variety of physiological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior.

Mode of Action

As an antagonist of estrogen receptors, THPE likely binds to these receptors and blocks their activation by estrogen . This can inhibit the normal function of estrogen, leading to alterations in the cellular activities regulated by these hormones.

Result of Action

The molecular and cellular effects of THPE’s action are likely to be diverse, given the wide range of biological processes regulated by estrogen receptors. By acting as an antagonist of these receptors, THPE could potentially alter cell growth and differentiation, metabolic processes, and other cellular functions regulated by estrogen signaling .

properties

IUPAC Name

methyl oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZRCUVVJMWSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544311
Record name Methyl oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl tetrahydro-2H-pyran-2-carboxylate

CAS RN

84355-44-2
Record name Methyl oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tetrahydro-2H-pyran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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